Molecular Weight and Lipophilicity Differentiation: 6-Allyl vs. 6-Ethyl Indoloquinoxaline
The allyl substituent (C₃H₅) imparts a measurable increase in molecular weight and lipophilicity relative to the saturated ethyl analog. This is confirmed by vendor-certified and database-predicted data. The 6-allyl derivative has a molecular formula of C₁₇H₁₃N₃ (MW = 259.31 g/mol) compared to C₁₆H₁₃N₃ (MW = 247.29 g/mol) for 6-ethyl-6H-indolo[2,3-b]quinoxaline, representing a 12.02 g/mol increase . ChemSrc-predicted logP and PSA values for the 6-ethyl analog are available as a baseline, and the allyl derivative is expected to exhibit moderately higher logP due to the additional sp² carbon .
| Evidence Dimension | Molecular Weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 259.31 g/mol; Molecular Formula = C₁₇H₁₃N₃ |
| Comparator Or Baseline | 6-Ethyl-6H-indolo[2,3-b]quinoxaline: MW = 247.29 g/mol; Molecular Formula = C₁₆H₁₃N₃ |
| Quantified Difference | ΔMW = +12.02 g/mol; ΔCH₂ (sp³ → sp² hybridized carbon yields altered lipophilicity and π-character) |
| Conditions | Database-reported and vendor-certified molecular formulas and molecular weights |
Why This Matters
For medicinal chemistry programs, the increased lipophilicity and altered hydrogen-bonding potential of the allyl group can significantly modulate membrane permeability and off-target binding relative to the ethyl analog, making the 6-allyl compound a distinct tool for SAR exploration.
